4-Isopropylphenylboronic acid
Overview
Description
4-Isopropylphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H13BO2 and its molecular weight is 164.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Assembly and Hydrogen Bonding
4-Isopropylphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. These assemblies involve the formation of hydrogen bonds between hetero N-atoms and –B(OH)2, as observed in various phenylboronic acids (Pedireddi & Seethalekshmi, 2004).
Electrochemical Sensing
The compound has been utilized in creating novel poly(4-vinylphenylboronic acid) functionalized nanosheets for electrochemical sensing. These nanosheets, combined with graphene oxide and polypyrrole, exhibit excellent sensing capabilities towards catechol and hydroquinone (Mao et al., 2017).
Spectroscopy Studies
This compound has been studied under different pH conditions using Surface-enhanced Raman spectroscopy (SERS). These studies reveal the structure changes of the compound in various pH environments, significant for detection applications (Su et al., 2017).
Fluorescent Sensing
A derivative of the compound, 4-carboxyphenylboronic acid, was used to create fluorescent carbon quantum dots for highly selective sensing of benzo[a]pyrene in water (Sun et al., 2021).
Structural Analysis in Crystal Engineering
This compound and its derivatives have been analyzed in the context of crystal engineering, exploring the isostructurality and structural landscape in molecular complexes (SeethaLekshmi et al., 2014).
Advanced Bio-Application
Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of this compound, have been developed for advanced bio-applications such as in drug delivery systems and biosensors (Lan & Guo, 2019).
Catalysis in Organic Synthesis
Arylboronic acids, including this compound, have been utilized in catalytic reactions. For instance, they are involved in asymmetric conjugate additions to produce beta-aryl esters (Sakuma et al., 2000).
Intelligent Bio-Hydrogel Development
This compound has been used in the preparation of intelligent cellulose composite bio-hydrogels with responsive properties to glucose and pH, which have potential applications in various fields including medicine (Peng et al., 2018).
Coordination Polymers in Luminescence and Magnetic Properties
Lanthanide-based coordination polymers involving 4-carboxyphenylboronic acid, a related compound, have been developed. These polymers exhibit promising luminescent and magnetic properties (Fan et al., 2015).
Mechanism of Action
Mode of Action
Boronic acids, including 4-Isopropylphenylboronic acid, are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in synthetic pathways leading to various biologically active molecules .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its bioavailability, have been reported . The compound is considered soluble, with a Log S (ESOL) of -2.32 .
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which can lead to the synthesis of various biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, factors such as temperature and solvent can also impact the compound’s stability and reactivity .
Safety and Hazards
4-Isopropylphenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
Properties
IUPAC Name |
(4-propan-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUFBDMVKQCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378485 | |
Record name | 4-Isopropylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16152-51-5 | |
Record name | 4-Isopropylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isopropylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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